molecular formula C23H26N4O3 B2874555 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 2034592-98-6

3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2874555
CAS No.: 2034592-98-6
M. Wt: 406.486
InChI Key: ORTLAPKJHFRDNK-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-5-carboxamide derivative characterized by a 3-methoxyphenyl substituent at position 3 of the pyrazole core, a methyl group at position 1, and a carboxamide linker connected to a hybrid (oxan-4-yl)(pyridin-3-yl)methyl moiety.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-27-21(14-20(26-27)17-5-3-7-19(13-17)29-2)23(28)25-22(16-8-11-30-12-9-16)18-6-4-10-24-15-18/h3-7,10,13-16,22H,8-9,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTLAPKJHFRDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC(C3CCOCC3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: The pyridinyl group can be reduced to a piperidine derivative using hydrogenation conditions with a palladium catalyst.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and oxidizing agents like m-CPBA for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study various biological processes, such as enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing the substrate from accessing the site and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being studied.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related pyrazole carboxamides, focusing on substituent variations, physicochemical properties, and spectroscopic data.

Structural Variations

Pyrazole carboxamides differ primarily in their substituent patterns, which influence physicochemical properties and target interactions. Key analogs include:

Compound Name Substituents (Pyrazole Core) Carboxamide Side Chain Key Features Reference
Target Compound 3-(3-Methoxyphenyl), 1-methyl N-[(Oxan-4-yl)(pyridin-3-yl)methyl] Combines tetrahydropyran and pyridine; potential for dual H-bonding
3-(Difluoromethyl)-1-methyl-N-(2-(4-methoxyphenyl)pyridin-3-yl)-1H-pyrazole-4-carboxamide (6c) 3-(Difluoromethyl), 1-methyl N-(2-(4-Methoxyphenyl)pyridin-3-yl) Difluoromethyl enhances lipophilicity; methoxyphenyl-pyridine substitution
Razaxaban (DPC 906) 3-(Trifluoromethyl), 1-methyl N-[2-Fluoro-4-[(2'-dimethylaminomethyl)imidazol-1-yl]phenyl] Antithrombotic activity; optimized for Factor Xa inhibition and bioavailability
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 5-(4-Chlorophenyl), 1-(2,4-dichlorophenyl), 4-methyl N-(3-Pyridylmethyl) Halogen-rich; potential for halogen bonding
3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide 3-{4-[(2-Chlorobenzyl)oxy]phenyl} N′-[(E)-4-Pyridinylmethylene]carbohydrazide Hydrazide linker; introduces conformational rigidity
Physicochemical Properties

Melting points, yields, and solubility trends vary with substituent polarity and molecular weight:

Compound Name Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Observations
Target Compound N/A N/A ~435.5 (estimated) High molecular weight due to oxan-4-yl and pyridin-3-yl groups
6c 75 188–190 389.3 High melting point correlates with crystalline stability
9b (3-(Difluoromethyl)-1-methyl-N-(2-(piperidin-1-yl)phenyl)-1H-pyrazole-4-carboxamide) 72 88–90 363.4 Lower melting point due to flexible piperidine moiety
Razaxaban N/A N/A 625.1 High molecular weight with trifluoromethyl and imidazole groups
Spectroscopic Data

NMR Trends :

  • Aromatic Protons : The target compound’s 3-methoxyphenyl group would exhibit characteristic downfield shifts for methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.5 ppm), similar to 6c (δ 3.89 ppm for OCH₃; δ 6.93–8.58 ppm for pyridine/pyrazole) .
  • Pyridine and Oxan-4-yl Protons : The pyridin-3-yl group may show signals near δ 8.3–8.6 ppm (pyridine H-2/H-6), while oxan-4-yl protons resonate at δ 3.5–4.0 ppm (axial/equatorial CH₂) .

Mass Spectrometry :

  • The target compound’s molecular ion (m/z ~435.5) would align with analogs like BK10144 (m/z 392.5) , with fragmentation patterns dominated by cleavage of the carboxamide bond.

Biological Activity

The compound 3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews its synthesis, pharmacological properties, and potential therapeutic applications based on various research findings.

The synthesis of this compound typically involves the reaction of 3-methoxyphenyl and various pyridine derivatives, resulting in a complex molecular structure characterized by its unique pyrazole ring. The chemical formula is C18H22N4O2C_{18}H_{22}N_{4}O_{2} with a molecular weight of approximately 334.414 g/mol.

Biological Activities

The biological activities of this compound have been investigated across several studies, highlighting its potential in various therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, suggesting a promising anti-inflammatory profile .

2. Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. In particular, compounds with similar structures have shown activity against E. coli and Staphylococcus aureus. The presence of specific substituents in the molecular structure enhances the antimicrobial activity, indicating that this compound may also possess similar properties .

3. Anticancer Potential

Some studies have explored the anticancer potential of pyrazole derivatives. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, likely due to their ability to interfere with cellular signaling pathways involved in proliferation and survival .

4. Monoamine Oxidase Inhibition

Compounds similar to this pyrazole have been identified as monoamine oxidase B (MAO-B) inhibitors, which are relevant in treating neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neurotransmitters such as dopamine, thereby improving neuronal function .

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : A series of novel pyrazole compounds were synthesized and tested for their ability to inhibit inflammatory cytokines in vitro. The most potent compounds exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
  • Antimicrobial Testing : In vitro testing against bacterial strains revealed that certain pyrazole derivatives showed significant inhibition zones, indicating their potential as effective antimicrobial agents .

Data Table: Summary of Biological Activities

Activity Tested Concentration Efficacy Reference
Anti-inflammatory10 µMUp to 85% TNF-α inhibition
AntimicrobialVariesSignificant inhibition against E. coli and S. aureus
AnticancerVariesCytotoxic effects on cancer cell lines
MAO-B InhibitionVariesIncreased neurotransmitter levels

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